2-Ethyl(1,2,4)triazolo(1,5-a)pyridine
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Overview
Description
2-Ethyl(1,2,4)triazolo(1,5-a)pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl group attached to the second position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo(1,5-a)pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This tandem reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
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Oxidative Cyclization: : Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
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Mechanochemical Method: : This method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The microwave-mediated synthesis is particularly attractive for industrial applications due to its eco-friendly nature and high yields.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines yields 2-amino(1,2,4)triazolo(1,5-a)pyridines .
Scientific Research Applications
2-Ethyl(1,2,4)triazolo(1,5-a)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Studies: The compound exhibits activities against cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It is utilized in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(1,5-a)pyrimidine: This compound shares a similar triazole-pyridine fused structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo(1,5-a)pyridine Derivatives: These derivatives have modifications at various positions on the triazole or pyridine rings, leading to different biological activities and applications.
Uniqueness
2-Ethyl(1,2,4)triazolo(1,5-a)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug design. Its ability to act as an inverse agonist for RORγt and inhibit multiple enzymes highlights its potential in therapeutic applications .
Properties
CAS No. |
4931-16-2 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-9-8-5-3-4-6-11(8)10-7/h3-6H,2H2,1H3 |
InChI Key |
OIWHGYGUHGWJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=CC2=N1 |
Origin of Product |
United States |
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